An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including potent protein kinase inhibitors used in targeted cancer therapy.[1][2] This document details a robust synthetic protocol for the preparation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, rooted in the classical cyclocondensation reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. Furthermore, a thorough characterization of the target molecule is presented, including a discussion of its structural features and the critical aspect of keto-enol tautomerism inherent to the 2-hydroxypyrazolo[1,5-a]pyrimidine system. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.
Introduction and Significance
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery due to its diverse pharmacological activities.[3] Derivatives of this scaffold have been reported to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and antiviral activities. Notably, the pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[4] Several clinically investigated and approved drugs for the treatment of various cancers and other diseases are based on this heterocyclic system.[2]
The substituents on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in modulating the biological activity and pharmacokinetic properties of the molecule. The 5,7-dimethyl substitution pattern, in particular, is a common feature in many biologically active compounds within this class. The hydroxyl group at the 2-position introduces a key functional handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the synthesis and detailed chemical characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is therefore fundamental for the design and synthesis of new and improved therapeutic agents.
A critical aspect of the chemistry of 2-hydroxypyrazolo[1,5-a]pyrimidines is the potential for keto-enol tautomerism. The 2-hydroxy (enol) form can exist in equilibrium with the 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (keto) form. The predominant tautomer can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature.[5][6] This phenomenon has significant implications for its chemical reactivity, biological activity, and physicochemical properties, making a thorough understanding of this equilibrium essential for drug development.[7]
Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound.[3] For the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, the key starting materials are a 3-aminopyrazole with a hydroxyl or protected hydroxyl group at the 5-position and acetylacetone (2,4-pentanedione).
Proposed Synthetic Pathway
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol can be achieved via the reaction of 3-amino-1H-pyrazol-5(4H)-one with acetylacetone in the presence of an acid catalyst. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final product.
Caption: Synthetic pathway for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidines.[8]
Materials:
-
3-Amino-1H-pyrazol-5(4H)-one
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-1H-pyrazol-5(4H)-one (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol as a solid.
Note on Causality: The use of glacial acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification by column chromatography is essential to remove any unreacted starting materials and side products.
Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
A comprehensive characterization of the synthesized 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is crucial to confirm its identity, purity, and structure. The following techniques are essential for this purpose.
Caption: Workflow for the characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
The following are the expected spectroscopic data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, based on the analysis of related structures.[9][10]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
CH₃ (at C5): ~2.4-2.6 (singlet, 3H)
-
CH₃ (at C7): ~2.6-2.8 (singlet, 3H)
-
CH (at C6): ~6.0-6.2 (singlet, 1H)
-
CH (at C3): ~5.8-6.0 (singlet, 1H)
-
OH (at C2): A broad singlet, chemical shift is dependent on solvent and concentration. In the keto tautomer, this would be an NH proton with a different chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
CH₃ (at C5): ~17-19
-
CH₃ (at C7): ~24-26
-
C6: ~108-110
-
C3: ~95-97
-
C3a: ~148-150
-
C5: ~158-160
-
C7: ~150-152
-
C2: ~155-157 (for the enol form) or a carbonyl carbon (~170-180) for the keto form.
-
Mass Spectrometry (MS):
-
Expected m/z: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (163.18).
Infrared (IR) Spectroscopy:
-
Expected Absorption Bands (cm⁻¹):
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ (for the enol form).
-
N-H stretch: A band around 3100-3500 cm⁻¹ (for the keto form).
-
C=O stretch: A strong band around 1650-1700 cm⁻¹ (for the keto form).
-
C=N and C=C stretching: Bands in the region of 1500-1650 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
-
Tautomerism: A Critical Consideration
As previously mentioned, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol can exist in a tautomeric equilibrium with 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one.
Caption: Tautomeric equilibrium of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol.
The position of this equilibrium is crucial and can be investigated using spectroscopic methods. For instance, in the ¹H NMR spectrum, the presence of either an OH or an NH proton signal can indicate the predominant form in a given solvent. Similarly, the ¹³C NMR spectrum will show a signal for a carbon attached to a hydroxyl group (C-OH) in the enol form, or a carbonyl carbon (C=O) in the keto form. IR spectroscopy is also a powerful tool to distinguish between the two forms, with the characteristic C=O stretching band being a clear indicator of the keto tautomer. Computational studies can also provide valuable insights into the relative stabilities of the tautomers.[6]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. The provided synthetic protocol, based on well-established chemical principles, offers a reliable method for the preparation of this important heterocyclic compound. The detailed characterization workflow, including the critical consideration of tautomerism, provides a framework for confirming the structure and purity of the synthesized molecule. As the pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, a thorough understanding of the fundamental chemistry of key building blocks like 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is indispensable for researchers in the field.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b and 7‐methylpyrazolo[1,5‐a]pyrimidine‐5(4H)‐one derivatives 7 a,b.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- The tautomeric and rotameric forms of compounds 1-9.
- 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.
- 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-ol - Optional[1H NMR] - SpectraBase. SpectraBase.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 5,7-Dimethylpyrazolo 1,5-a pyrimidin-2-amine DiscoveryCPR 1605-78-3. Sigma-Aldrich.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- New Reaction Products of Acetylacetone with Semicarbazide Deriv
- Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.
- reaction of pyran-2-one with 5-amino-1h-pyrazoles: synthesis and - Connect Journals. Connect Journals.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
- 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine. Benchchem.
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- The reaction of acetylacetone with amino sugars: implications for the formation of glycosylpyrazole deriv
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed.
Sources
- 1. Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
